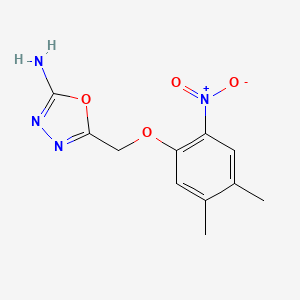

5-((4,5-Dimethyl-2-nitrophenoxy)methyl)-1,3,4-oxadiazol-2-amine

Description

Properties

Molecular Formula |

C11H12N4O4 |

|---|---|

Molecular Weight |

264.24 g/mol |

IUPAC Name |

5-[(4,5-dimethyl-2-nitrophenoxy)methyl]-1,3,4-oxadiazol-2-amine |

InChI |

InChI=1S/C11H12N4O4/c1-6-3-8(15(16)17)9(4-7(6)2)18-5-10-13-14-11(12)19-10/h3-4H,5H2,1-2H3,(H2,12,14) |

InChI Key |

BKTRBZCLAJGUMO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C)OCC2=NN=C(O2)N)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Cyclization of Acylhydrazides

Acylhydrazides serve as precursors for oxadiazole formation through dehydrative cyclization. For example, Amer et al. (2018) demonstrated the synthesis of 5-((4-nitrophenoxy)methyl)-1,3,4-oxadiazole-2-thiol by reacting ethyl chloroacetate with p-nitrophenol to form an ester intermediate, which was subsequently treated with hydrazine hydrate to yield the hydrazide. Cyclization with KOH and carbon disulfide under reflux produced the oxadiazole-thiol derivative. Adapting this approach, the target compound could be synthesized by substituting p-nitrophenol with 4,5-dimethyl-2-nitrophenol.

Oxidative Desulfurization of Thiosemicarbazides

Thiosemicarbazides undergo oxidative desulfurization to form 2-amino-1,3,4-oxadiazoles. Patel et al. utilized hypervalent iodine reagents (e.g., iodobenzene and Oxone) to convert thiosemicarbazides into oxadiazoles. This method offers high regioselectivity and avoids harsh conditions, making it suitable for nitro-containing substrates.

Electro-Oxidative Methods

Sanjeev Kumar et al. reported the electro-oxidative synthesis of 2-amino-5-substituted oxadiazoles using acetonitrile and lithium perchlorate. Semicarbazones, formed from aldehydes and semicarbazide, were cyclized at a platinum electrode under ambient conditions. While this method is energy-efficient, scalability for nitro-substituted compounds remains untested.

Synthesis of 5-((4,5-Dimethyl-2-nitrophenoxy)methyl)-1,3,4-oxadiazol-2-amine

Route 1: Hydrazide Cyclization with Carbon Disulfide

Step 1: Synthesis of (4,5-Dimethyl-2-nitrophenoxy)acetic Acid Hydrazide

- Esterification : React 4,5-dimethyl-2-nitrophenol (A ) with ethyl chloroacetate in the presence of KOH to form ethyl (4,5-dimethyl-2-nitrophenoxy)acetate (B ).

- Hydrazide Formation : Treat ester (B ) with hydrazine hydrate in ethanol under reflux to yield (4,5-dimethyl-2-nitrophenoxy)acetic acid hydrazide (C ).

Step 2: Cyclization to Oxadiazole-Thiol Intermediate

Hydrazide (C ) is cyclized with carbon disulfide (CS₂) in alkaline ethanol to form 5-((4,5-dimethyl-2-nitrophenoxy)methyl)-1,3,4-oxadiazole-2-thiol (D ).

Step 3: Desulfurization to Amine

Oxidative desulfurization of (D ) using EDC·HCl or hypervalent iodine reagents (e.g., iodobenzene/Oxone) converts the thiol group to an amine, yielding the target compound.

Advantages :

- High yield (up to 92% reported for analogous compounds).

- Mild reaction conditions preserve nitro and methyl groups.

Challenges :

- Requires careful handling of CS₂ due to toxicity.

Route 2: Direct Cyclization of Semicarbazones

Step 1: Semicarbazone Formation

Condense 4,5-dimethyl-2-nitrobenzaldehyde (E ) with semicarbazide hydrochloride in the presence of sodium acetate to form the semicarbazone (F ).

Step 2: Oxidative Cyclization

Treat semicarbazone (F ) with iodine in DMSO to induce cyclization, forming 5-(4,5-dimethyl-2-nitrophenyl)-1,3,4-oxadiazol-2-amine (G ).

Step 3: O-Methylation

Introduce the methylene spacer via alkylation of (G ) with chloromethyl p-toluenesulfonate in the presence of a base (e.g., K₂CO₃).

Advantages :

- Avoids toxic CS₂.

- Iodine-mediated cyclization is scalable.

Challenges :

- Low regioselectivity during alkylation may require purification.

Route 3: Pd-Catalyzed Annulation

Step 1: Preparation of Isocyanide and Hydrazide

- Synthesize 4,5-dimethyl-2-nitrobenzyl isocyanide (H ) via the Hofmann degradation of the corresponding formamide.

- Prepare 2-hydrazinylacetic acid hydrazide (I ) from ethyl glycinate and hydrazine hydrate.

Step 2: Pd-Catalyzed Cyclization

React isocyanide (H ) with hydrazide (I ) in toluene under oxygen atmosphere using Pd(OAc)₂ as a catalyst. This forms the oxadiazole ring directly, yielding the target compound.

Advantages :

- Single-step ring formation.

- High functional group tolerance.

Challenges :

- Palladium catalysts increase cost.

Comparative Analysis of Synthetic Routes

Mechanistic Insights

- Cyclization of Hydrazides : The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon, followed by dehydration. In the presence of CS₂, thiol intermediates form, which are subsequently desulfurized.

- Oxidative Cyclization : Iodine acts as an oxidizing agent, facilitating the formation of the C–O bond in the oxadiazole ring through radical intermediates.

- Pd-Catalyzed Annulation : Palladium mediates the coupling of isocyanide and hydrazide, with oxygen serving as the terminal oxidant to regenerate the catalyst.

Functional Group Considerations

- Nitro Group Stability : The nitro substituent is sensitive to reducing conditions. Routes avoiding hydrogenation (e.g., oxidative cyclization) are preferred.

- Methyl Group Inertness : The 4,5-dimethyl groups remain unreactive under acidic or basic conditions, enabling their retention throughout synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dimethyl groups, leading to the formation of carboxylic acids or aldehydes.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), iron powder with hydrochloric acid (Fe/HCl).

Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

Major Products

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-((4,5-Dimethyl-2-nitrophenoxy)methyl)-1,3,4-oxadiazol-2-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-((4,5-Dimethyl-2-nitrophenoxy)methyl)-1,3,4-oxadiazol-2-amine depends on its specific application:

Antimicrobial Activity: The compound may disrupt microbial cell membranes or interfere with essential enzymes, leading to cell death.

Anticancer Activity: It may induce apoptosis (programmed cell death) in cancer cells by targeting specific molecular pathways, such as the inhibition of DNA synthesis or the activation of pro-apoptotic proteins.

Comparison with Similar Compounds

Comparison with Similar 1,3,4-Oxadiazol-2-amine Derivatives

Structural and Substituent Variations

The pharmacological and physicochemical properties of 1,3,4-oxadiazol-2-amines are highly dependent on substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Substituent Effects on Key Properties

Key Observations:

- The target compound’s nitro group may confer similar advantages.

- Lipophilic groups (e.g., methyl, methoxy) improve membrane permeability. The target compound’s methyl-substituted phenoxy group likely enhances bioavailability compared to polar analogues .

Anticancer Activity:

- Compounds with 3,4-dichlorophenyl (e.g., 4b in ) showed mean growth inhibition of 45.20% against NCI cancer cell lines. The target compound’s nitro group may exhibit comparable or superior activity due to stronger electron-withdrawing effects .

- 5-(3,4,5-Trimethoxyphenyl)-... analogues demonstrated anticancer activity via tubulin inhibition, suggesting the target compound’s trimethoxy-free structure might adopt alternative mechanisms .

Antimicrobial Activity:

- Pyridine-substituted oxadiazoles (e.g., compound 5i in ) showed moderate activity against Gram-positive bacteria. The target compound’s nitro group could enhance broad-spectrum activity, as seen in nitroimidazole derivatives .

- Furan-substituted analogues (e.g., ) exhibited antifungal properties, highlighting the role of heterocycles in targeting microbial enzymes.

Enzyme Inhibition:

Physicochemical and Structural Properties

Spectral Data:

- IR Spectroscopy : Nitro groups absorb strongly at 1500–1350 cm⁻¹ (asymmetric stretching) and 870–830 cm⁻¹ (symmetric stretching), which would distinguish the target compound from methoxy- or chloro-substituted analogues .

- NMR: The methyl groups in the target compound’s phenoxy ring would produce distinct singlet peaks in the 2.2–2.5 ppm range (¹H) and 15–20 ppm (¹³C), differing from chlorine or methoxy signals .

Crystallography:

- 5-(Furan-2-yl)-N-phenyl-... exhibited dihedral angles of 5.65° between oxadiazole and furan rings, influencing molecular planarity . The target compound’s bulkier phenoxy substituent may reduce planarity, affecting packing and solubility.

Biological Activity

The compound 5-((4,5-Dimethyl-2-nitrophenoxy)methyl)-1,3,4-oxadiazol-2-amine is part of a class of compounds known as oxadiazoles, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes a nitrophenoxy group and an oxadiazole moiety, both of which contribute to its biological activity.

Biological Activity Overview

-

Anticancer Activity :

- Recent studies have indicated that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

- In a study evaluating the cytotoxic effects of oxadiazole derivatives, it was found that certain compounds displayed IC50 values significantly lower than established anticancer drugs such as erlotinib .

-

Mechanisms of Action :

- The mechanisms through which these compounds exert their anticancer effects include:

-

Case Studies :

- A notable case study involved the synthesis and evaluation of several oxadiazole derivatives against various cancer cell lines including HEPG2 (liver cancer), MCF7 (breast cancer), and PC3 (prostate cancer). The compound this compound was found to exhibit potent inhibitory effects with IC50 values comparable to leading chemotherapeutics .

Table 1: Anticancer Activity of Oxadiazole Derivatives

Q & A

Basic Research Question

- Spectroscopy :

- Chromatography :

- HPLC : Use C18 columns with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm .

- LC-MS : Employ internal standards like DNSAH-¹³C₆ for accurate quantification .

How can researchers address discrepancies in biological activity data between single-dose and multi-dose assays?

Advanced Research Question

Discrepancies often arise from dose-dependent effects or assay sensitivity. Methodological solutions include:

- Multi-dose validation : Transition from one-dose DPPH antioxidant assays (as in ) to dose-response curves (e.g., IC₅₀ determination) to capture nonlinear activity trends .

- Mechanistic follow-up : Use molecular docking or enzyme inhibition studies (e.g., PFOR enzyme assays, as in ) to validate target engagement .

- Statistical rigor : Apply randomized block designs (as in ) with replicates to minimize variability .

What strategies are effective in elucidating the structure-activity relationship (SAR) for nitro-substituted oxadiazoles?

Advanced Research Question

- Crystallographic analysis : Resolve single-crystal structures (e.g., using methods from ) to correlate nitro group orientation with bioactivity .

- Electron-withdrawing effects : Compare nitro-substituted analogs (e.g., from ) with halogenated or methylated derivatives to assess electronic contributions to antioxidant/anticancer potency .

- QSAR modeling : Use DFT calculations (as in ) to predict logP and HOMO-LUMO gaps, linking electronic properties to cellular uptake .

How should environmental impact studies be designed to assess the compound’s ecotoxicological effects?

Advanced Research Question

Adopt methodologies from long-term ecological projects (e.g., ):

- Tiered testing : Begin with abiotic stability studies (hydrolysis, photolysis) and progress to biotic assays (e.g., Daphnia magna toxicity) .

- Partitioning analysis : Measure soil adsorption coefficients (Kd) and bioaccumulation factors (BCF) using ¹³C-labeled analogs (e.g., SEM-¹³C¹⁵N₂ from ) .

- Ecosystem modeling : Use microcosm experiments to simulate real-world exposure scenarios, tracking metabolite formation via LC-HRMS .

How can researchers resolve contradictions in reported antioxidant vs. pro-oxidant effects of nitroaromatic compounds?

Advanced Research Question

- Redox profiling : Use cyclic voltammetry to measure reduction potentials, identifying conditions where nitro groups act as electron acceptors (pro-oxidant) vs. radical scavengers (antioxidant) .

- Cellular ROS assays : Combine DCFH-DA fluorescence (for ROS detection) with glutathione depletion studies to contextualize dual effects .

- In silico tools : Apply molecular dynamics simulations to predict nitro group interactions with cellular reductases .

What experimental designs are optimal for evaluating synergistic effects with other bioactive compounds?

Advanced Research Question

- Fractional inhibitory concentration (FIC) : Use checkerboard assays (e.g., combining with thiadiazoles from ) to quantify synergy in antimicrobial or anticancer studies .

- Transcriptomic analysis : Pair treatment with RNA-seq to identify pathways modulated by combination therapy (e.g., oxidative stress response genes) .

- In vivo models : Use split-plot designs (as in ) to test interactions across multiple doses and administration routes .

How can researchers mitigate challenges in scaling up synthesis while maintaining yield and purity?

Advanced Research Question

- Catalyst optimization : Replace Mn(II) with recyclable heterogeneous catalysts (e.g., zeolite-supported metals) to enhance regioselectivity .

- Flow chemistry : Implement continuous-flow reactors for nitrophenoxy coupling steps to improve heat transfer and reduce byproducts .

- Quality control : Integrate PAT (Process Analytical Technology) tools like in-line FTIR for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.